molecular formula C8H3F5O2 B2740292 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid CAS No. 2248342-07-4

4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid

Cat. No.: B2740292
CAS No.: 2248342-07-4
M. Wt: 226.102
InChI Key: WOBIIPDLJLDWRG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the difluoromethylation of a trifluorobenzoic acid precursor using difluoromethylating agents such as ClCF₂H. This reaction is often catalyzed by transition metals like palladium or copper under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2,3,5-trifluorobenzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug development .

Properties

IUPAC Name

4-(difluoromethyl)-2,3,5-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-3-1-2(8(14)15)5(10)6(11)4(3)7(12)13/h1,7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBIIPDLJLDWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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